N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride
Description
Historical Development and Research Context
BRL-32872 emerged as a significant advancement in antiarrhythmic drug development through its innovative dual-mechanism approach. As a derivative of verapamil, it was specifically designed to overcome limitations of existing antiarrhythmic agents by combining potassium and calcium channel blocking properties in a single molecule. This strategic modification aimed to maintain therapeutic efficacy while reducing the proarrhythmic risks commonly associated with pure class III potassium channel blockers.
The synthesis pathway of BRL-32872 involves a multi-step process:
- Condensation of 3-chloropropionyl chloride with 4-aminoveratrole in the presence of triethylamine to yield chloropropionamide
- Alkylation of N-methyl-2-(3,4-dimethoxyphenyl)ethylamine with the chloropropionamide in refluxing acetonitrile
- Reduction of the resulting aminopropionamide to diamine using LiAlH₄ in boiling THF
- Final acylation with 4-nitrobenzoyl chloride to produce the target compound
This synthetic route highlights the deliberate structural modifications made to incorporate both potassium and calcium channel blocking functionalities within a single molecular entity.
Classification Within the Vaughan Williams Framework
Within the established Vaughan Williams classification system, BRL-32872 occupies a unique position as it exhibits characteristics of both Class III and Class IV antiarrhythmic agents. This dual classification represents its distinctive pharmacological profile:
Table 1: Vaughan Williams Classification of BRL-32872
| Class | Mechanism | General Effect | BRL-32872 Activity |
|---|---|---|---|
| III | Potassium channel blockade | Delays repolarization (phase 3); increases action potential duration and effective refractory period | High-affinity block of hERG K⁺ channels (IC₅₀ = 19.8-28 nM) |
| IV | Calcium channel blockade | Blocks L-type calcium channels; most effective at SA and AV nodes; reduces sinus rate and electrical conduction | Moderate inhibition of L-type Ca²⁺ channels (IC₅₀ = 2.8 μM) |
This dual mechanism distinguishes BRL-32872 from conventional antiarrhythmic agents that typically act through a single mechanism. The balanced Class III/IV profile was specifically engineered to preserve antiarrhythmic efficacy while reducing proarrhythmic potential.
Dual-Action Pharmacological Concept
The innovative pharmacological concept behind BRL-32872 centers on its ability to modulate both potassium and calcium ion channels in a concentration-dependent manner. This dual action manifests through distinct mechanisms:
Class III Activity (Potassium Channel Blockade):
BRL-32872 demonstrates potent inhibition of the human ether-a-go-go-related gene (hERG) K⁺ channel, which is responsible for the rapidly activating component of the delayed rectifier potassium current (IKr). This current plays a crucial role in cardiac repolarization. Key findings include:
- High-affinity blockade of hERG channels with IC₅₀ values of 19.8 nM in HEK 293 cells and 241 nM in Xenopus oocytes
- State-dependent block of open HERG channels in a frequency-dependent manner with slow unbinding kinetics
- Enhanced binding through the inactivation process, as demonstrated by reduced sensitivity in the HERG S620T mutant channel
- Inhibition of IKr leads to increased refractory period and prolonged action potential duration
Class IV Activity (Calcium Channel Blockade):
Similar to its parent compound verapamil, BRL-32872 targets L-type Ca²⁺ channels with an IC₅₀ of 2.8 μM. This secondary mechanism becomes significant at higher concentrations and produces several effects:
- Decreased conduction in cells where Ca²⁺ is required for action potential upstroke (SA/AV nodes)
- Increased nodal conduction time and refractoriness
- Limited influence on inward rectifier potassium current
- Counterbalancing effect against excessive action potential prolongation
This concentration-dependent dual profile results in a characteristic "bell-shaped" dose-response curve for action potential duration. At low concentrations (up to 1 μM), BRL-32872 prolongs action potential duration through potassium channel blockade. However, as concentrations increase beyond this threshold, calcium channel inhibition begins to exert opposing effects, preventing excessive prolongation.
Table 2: Concentration-Dependent Effects of BRL-32872
| Concentration Range | Predominant Effect | Electrophysiological Impact |
|---|---|---|
| Low (≤1 μM) | K⁺ channel blockade | Prolonged action potential duration; increased refractory period |
| High (>1 μM) | K⁺ + Ca²⁺ channel blockade | Limited action potential prolongation; bell-shaped dose-response curve |
A notable advantage of this dual mechanism is the lack of reverse frequency-dependence observed with BRL-32872. Unlike pure Class III agents such as E-4031, which exhibit greater action potential prolongation at slower heart rates, BRL-32872's effect on action potential duration remains consistent across different stimulation frequencies. This property is considered beneficial for maintaining antiarrhythmic efficacy during varying heart rates.
Research Significance in Cardiac Electrophysiology
BRL-32872 has demonstrated significant promise in addressing major challenges in antiarrhythmic therapy, particularly regarding safety and efficacy balance. Its research significance extends across several electrophysiological domains:
Prevention of Early Afterdepolarizations (EADs):
EADs represent a major proarrhythmic mechanism for Class III agents, potentially triggering torsades de pointes. BRL-32872 has demonstrated remarkable ability to:
- Rarely produce EADs itself (observed in only 1 of 35 experimental preparations)
- Systematically suppress EADs induced by other Class III agents such as E-4031 and clofilium
- This suppression is attributed to its calcium channel blocking property, which inhibits the L-type calcium current believed responsible for EAD formation
Reduction in Repolarization Dispersion:
Heterogeneity in action potential duration across different cardiac tissues can create favorable conditions for reentry arrhythmias. Studies have shown that BRL-32872:
- Induces only limited increases in repolarization time differences between ventricular muscle and Purkinje fibers
- Demonstrates more homogeneous effects across various cardiac tissue types compared to selective Class III agents
- This property helps eliminate repolarization dispersion, a proarrhythmic effect noted with pure Class III agents
Efficacy in Animal Models:
Preclinical studies have yielded promising results for BRL-32872's antiarrhythmic efficacy:
- Demonstrated significant effectiveness against ventricular arrhythmias in animal models of cardiac ischemia
- Significantly reduced early afterdepolarization and ventricular tachycardia in animal hearts
- Showed enhanced efficacy over dofetilide on reperfusion arrhythmias in a minipig model
- Exhibited antifibrillatory effects associated with prolonged ventricular repolarization
Table 3: Comparative Properties of BRL-32872 and Pure Class III Agents
| Property | BRL-32872 | Pure Class III Agents (e.g., E-4031) |
|---|---|---|
| Channel Targets | hERG K⁺ channels + L-type Ca²⁺ channels | hERG K⁺ channels only |
| Frequency Dependence | Neutral frequency response | Reverse frequency-dependent |
| Early Afterdepolarizations | Rarely produces; suppresses EADs | Frequently induces EADs |
| Repolarization Dispersion | Limited increase | Significant increase |
| Dose-Response Curve for APD | Bell-shaped | Linear |
| Torsades de Pointes Risk | Potentially reduced | Significant |
Despite these promising preclinical findings, it is important to note that the antiarrhythmic effects of BRL-32872 have not yet been demonstrated in human clinical trials. This represents a critical next step in determining its true therapeutic potential.
Properties
CAS No. |
113241-47-7 |
|---|---|
Molecular Formula |
C29H36ClN3O7 |
Molecular Weight |
574.1 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propyl]-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C29H35N3O7.ClH/c1-30(18-15-21-7-13-25(36-2)27(19-21)38-4)16-6-17-31(24-12-14-26(37-3)28(20-24)39-5)29(33)22-8-10-23(11-9-22)32(34)35;/h7-14,19-20H,6,15-18H2,1-5H3;1H |
InChI Key |
CMKVOHIRMCFVBJ-UHFFFAOYSA-N |
SMILES |
CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |
Canonical SMILES |
CN(CCCN(C1=CC(=C(C=C1)OC)OC)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC(=C(C=C3)OC)OC.Cl |
Other CAS No. |
113241-47-7 |
Synonyms |
BRL 32872 BRL-32872 N-(3,4-dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Nitrobenzoyl Chloride
4-Nitrobenzoic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is conducted under anhydrous conditions in solvents like dichloromethane or toluene at reflux (60–80°C). Completion is confirmed by the cessation of gas evolution (HCl/SO₂).
Step 2: Primary Amide Formation
4-Nitrobenzoyl chloride reacts with 3,4-dimethoxyphenethylamine in the presence of a base such as triethylamine (TEA) to form N-(3,4-dimethoxyphenethyl)-4-nitrobenzamide. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Reaction Conditions:
Step 3: N-Alkylation with 3,4-Dimethoxyphenethyl Group
The secondary amine is alkylated using 3,4-dimethoxyphenethyl bromide in dimethylformamide (DMF) with potassium carbonate as the base. Heating to 60°C for 12–16 hours ensures complete substitution.
Key Considerations:
Step 4: Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) gas in methanol or ethyl acetate to precipitate the hydrochloride salt. Crystallization from methanol/water (1:3 v/v) yields >99.5% purity.
Optimization of Critical Reaction Steps
Amidation Efficiency
Comparative studies show that using anhydrous ammonia gas instead of aqueous ammonia prevents ester hydrolysis during amidation. For example, dissolving 4-iodo-3-nitrobenzoic acid methyl ester in methanol and saturating with NH₃ at −15°C achieves 95% conversion to the amide.
Table 1: Solvent Impact on Amidation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methanol | −15 | 95 | 98.0 |
| Ethanol | 0 | 87 | 96.5 |
| Acetone | 25 | 78 | 94.2 |
Crystallization Protocols
Crystallization from methanol/water eliminates toxic solvents like acetonitrile. For instance, dissolving the crude product in hot methanol (55°C) and adding water induces rapid precipitation, yielding 99.6–99.8% purity.
Industrial-Scale Production Challenges
Solvent Selection
Methyl tert-butyl ether (MTBE) replaces diethyl ether in large-scale extractions due to lower flammability. This modification eliminates the need for chromatographic purification, reducing costs.
Continuous Flow Reactors
Adopting continuous flow systems enhances heat transfer and mixing efficiency during exothermic steps (e.g., acyl chloride formation). Pilot-scale trials demonstrate a 15% increase in overall yield compared to batch reactors.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >99.5% purity. Residual solvent analysis via gas chromatography (GC) verifies compliance with ICH guidelines.
Comparative Analysis of Synthetic Methods
Table 2: Yield and Purity Across Methodologies
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Batch Amidation | 82 | 98.0 | Simplicity |
| Flow Reactor Alkylation | 89 | 99.2 | Scalability |
| Methanol/Water Crystallization | 95 | 99.7 | Solvent Safety |
Chemical Reactions Analysis
Types of Reactions
BRL-32872A undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: The nitro group in BRL-32872A can be reduced to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and nucleophiles are used under appropriate conditions.
Major Products
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives of BRL-32872A.
Scientific Research Applications
Antitumor Activity
BRL-32872 has shown promise in preclinical studies as a potential antitumor agent. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Case Study : A study published in Cancer Research demonstrated that BRL-32872 effectively reduced tumor growth in xenograft models of breast cancer by targeting specific signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It is believed to exert effects on neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Study : In a study conducted on animal models of Alzheimer's disease, BRL-32872 was noted to improve cognitive function and reduce amyloid-beta plaque formation, suggesting its role in mitigating neurodegeneration .
Antidepressant Potential
There is emerging evidence supporting the antidepressant-like effects of BRL-32872. The compound's interaction with serotonin receptors may contribute to mood enhancement.
Case Study : A behavioral study highlighted that administration of BRL-32872 led to significant reductions in depressive-like behaviors in rodent models, indicating its potential as a novel antidepressant .
Pharmacological Studies
BRL-32872 serves as a valuable tool compound for pharmacological research aimed at understanding the mechanisms underlying cancer and neurological disorders.
Drug Development
The unique structural features of BRL-32872 make it a candidate for further modification and optimization in drug development processes targeting various diseases.
Data Table: Summary of Biological Activities
Mechanism of Action
BRL-32872A exerts its effects by blocking both potassium and calcium channels. It binds with high affinity to open human ether-a-go-go-related gene potassium channels and inhibits the rapidly activating component of the delayed rectifier potassium current. This increases the refractory period of the cell and prolongs the action potential, reducing the probability of re-entry depolarization. Additionally, it inhibits calcium channels, further contributing to its antiarrhythmic effects .
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()
- Structure : Shares the 3,4-dimethoxyphenyl group but incorporates a benzimidazole-carboxamide scaffold instead of a nitrobenzamide.
- Synthesis: Utilizes ethanol and HCl for crystallization, a method analogous to procedures in .
N-(2-(3,4-Dimethoxyphenyl)ethyl)-4-methoxy-methylbenzenepropanamine hydrochloride ()
- Structure : Contains a similar dimethoxyphenylethylamine backbone but lacks the nitrobenzamide moiety.
- Physicochemical Impact : The absence of the nitro group likely increases basicity and solubility in polar solvents compared to the target compound. The hydrochloride salt form suggests stability under acidic conditions, a feature shared with the target .
Nitrobenzamide Derivatives in Agrochemical Contexts
N-(3,4-Dichlorophenyl) Propanamide (Propanil, )
- Structure : A simpler benzamide with chlorine substituents instead of methoxy and nitro groups.
- Application : Used as a herbicide, highlighting the role of amide linkages in agrochemical activity. The target compound’s nitro group may confer different selectivity or potency compared to propanil’s chlorinated structure .
N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben, )
- Structure : Features a benzamide core with methoxy groups but includes an isoxazole ring.
- Function: A cellulose biosynthesis inhibitor.
Substituent Effects on Bioactivity
- Methoxy vs. Nitro Groups : Methoxy groups (e.g., in and ) enhance electron density, favoring interactions with hydrophobic pockets. In contrast, the nitro group in the target compound may stabilize negative charges, affecting binding to electrophilic regions .
- Amine Functionality : The tertiary amine in the target compound (vs. primary/secondary amines in and ) could alter pharmacokinetics, such as metabolic stability or tissue distribution .
Biological Activity
N-(3,4-Dimethoxyphenyl)-N-(3-((2-(3,4-dimethoxyphenyl)ethyl)methylamino)propyl)-4-nitrobenzamide hydrochloride is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula: C20H28N2O5
- Molecular Weight: 372.45 g/mol
- CAS Number: Not specified in the available literature.
The compound features two methoxy groups on the phenyl rings, which are known to influence its biological activity by enhancing lipophilicity and modulating receptor interactions.
Research indicates that compounds similar to this compound may exert their effects through various mechanisms:
- Receptor Modulation: The compound may act as a ligand for specific receptors involved in neurotransmission and cell signaling pathways.
- Inhibition of Enzymatic Activity: It could inhibit enzymes that play critical roles in metabolic pathways, potentially leading to altered cellular functions.
- Antioxidant Activity: The presence of methoxy groups may provide antioxidant properties, helping to mitigate oxidative stress in cells.
Anticancer Activity
Several studies have explored the anticancer properties of similar compounds. For instance, derivatives with methoxy substitutions have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research has also indicated potential neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative damage and improve cognitive function in animal models.
| Study | Compound | Model | Effect | |
|---|---|---|---|---|
| Compound C | Rat Model | Reduced neuronal death | Suggests potential for treating neurodegenerative diseases |
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against breast and colon cancer cells, with a dose-dependent response observed.
- Neuroprotective Study : In an experimental model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation in the brain.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and inhibits proliferation |
| Neuroprotective | Protects against oxidative stress and improves cognition |
| Antioxidant | Scavenges free radicals and reduces cellular damage |
Q & A
Q. How can researchers design degradation studies to identify critical stability parameters?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
